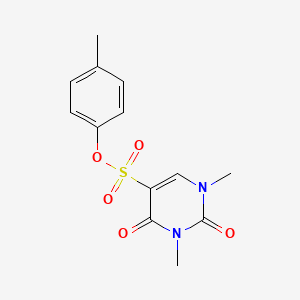

(4-Methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonate group, which is a salt or ester of a sulfonic acid. It consists of a sulfur atom bonded to an oxygen atom and a carbon atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) have been synthesized in high yields (80–90%) .Chemical Reactions Analysis

In the case of similar compounds, they have been used to synthesize degradable and chemically recyclable polymers . These polymers degrade in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures .Scientific Research Applications

Xylan Derivatives and Application Potential

Xylan derivatives, such as those synthesized through chemical modifications involving sulfonate groups, have shown significant promise in creating biopolymer ethers and esters with specific properties. These properties are influenced by the functional groups, degree of substitution, and substitution patterns. Applications for these derivatives include drug delivery systems, where xylan esters can form spherical nanoparticles for targeted delivery, as well as industrial applications like paper strength additives, flocculation aids, and antimicrobial agents. The study by Petzold-Welcke et al. (2014) outlines the synthesis and potential applications of xylan esters, highlighting their versatile application potential in both medicinal and industrial fields (Petzold-Welcke et al., 2014).

Dimethyl Sulfoxide (DMSO) and Cosolvent Mixtures

DMSO is recognized for its solvent properties, low toxicity, and environmental compatibility. It is utilized across a broad spectrum of applications, from medicine and biotechnology to electrochemistry and laser physics. The interaction of DMSO with other substances, particularly through hydrogen bonds and van der Waals forces, plays a crucial role in its effectiveness as a solvent. The review by Kiefer et al. (2011) delves into DMSO's interactions with cosolvent molecules, providing insights into its versatile use in scientific research (Kiefer et al., 2011).

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds are a significant class of synthetic antibiotics used for treating bacterial infections and diseases caused by microorganisms. Beyond their antibacterial properties, sulfonamides have found applications in treating diseases like cancer, glaucoma, and Alzheimer’s. The review by Gulcin and Taslimi (2018) covers the main classes of sulfonamide inhibitors investigated between 2013 and the present, highlighting their therapeutic potential across a range of conditions (Gulcin & Taslimi, 2018).

Properties

IUPAC Name |

(4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c1-9-4-6-10(7-5-9)20-21(18,19)11-8-14(2)13(17)15(3)12(11)16/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJTWGYMCGUKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)

![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)

![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)

![2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962574.png)

![ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2962575.png)

![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2962577.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)